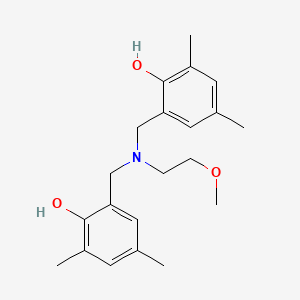![molecular formula C13H14O4S B12522305 [4-(Benzenesulfonyl)cyclopent-2-en-1-yl]acetic acid CAS No. 652972-54-8](/img/structure/B12522305.png)
[4-(Benzenesulfonyl)cyclopent-2-en-1-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Benzenesulfonyl)cyclopent-2-en-1-yl]acetic acid is an organic compound characterized by a cyclopentene ring substituted with a benzenesulfonyl group and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Benzenesulfonyl)cyclopent-2-en-1-yl]acetic acid typically involves the reaction of cyclopentadiene with benzenesulfonyl chloride under specific conditions to introduce the benzenesulfonyl group. This is followed by the addition of an acetic acid moiety through a series of reactions involving intermediates such as esters or halides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(Benzenesulfonyl)cyclopent-2-en-1-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or sulfonates, while reduction could produce cyclopentane derivatives. Substitution reactions can lead to a wide range of functionalized cyclopentene compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, [4-(Benzenesulfonyl)cyclopent-2-en-1-yl]acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of sulfonyl groups on biological systems. Its derivatives could serve as potential inhibitors or activators of specific enzymes or receptors, providing insights into biochemical pathways and mechanisms.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the benzenesulfonyl group may impart specific pharmacological properties, making these compounds candidates for drug development.
Industry
Industrially, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties. Its reactivity and versatility make it suitable for various applications, including coatings, adhesives, and advanced materials.
Mécanisme D'action
The mechanism of action of [4-(Benzenesulfonyl)cyclopent-2-en-1-yl]acetic acid involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins, enzymes, or receptors, potentially modulating their activity. The cyclopentene ring and acetic acid moiety may also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-cyclopent-2-en-1-ylphenoxy)acetic acid: This compound shares a similar cyclopentene structure but differs in the presence of a phenoxy group instead of a benzenesulfonyl group.
2-(cyclopent-2-en-1-ylamino)acetic acid: Another similar compound with an amino group replacing the benzenesulfonyl group.
Uniqueness
The uniqueness of [4-(Benzenesulfonyl)cyclopent-2-en-1-yl]acetic acid lies in the presence of the benzenesulfonyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and potential interactions with biological targets, making it valuable for various applications.
Propriétés
Numéro CAS |
652972-54-8 |
|---|---|
Formule moléculaire |
C13H14O4S |
Poids moléculaire |
266.31 g/mol |
Nom IUPAC |
2-[4-(benzenesulfonyl)cyclopent-2-en-1-yl]acetic acid |
InChI |
InChI=1S/C13H14O4S/c14-13(15)9-10-6-7-12(8-10)18(16,17)11-4-2-1-3-5-11/h1-7,10,12H,8-9H2,(H,14,15) |
Clé InChI |
HSADVOLAQLPATG-UHFFFAOYSA-N |
SMILES canonique |
C1C(C=CC1S(=O)(=O)C2=CC=CC=C2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 4-[(3-chlorofuro[2,3-b]quinolin-4-yl)amino]-](/img/structure/B12522225.png)
![3-(2-Chloroethyl)-10-phenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one](/img/structure/B12522226.png)
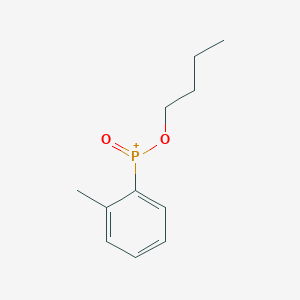
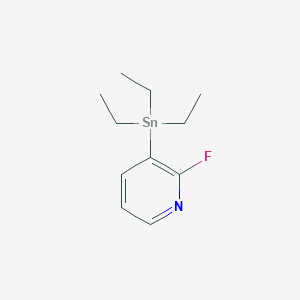
![Nonyl 4-[(E)-{[4-(hexyloxy)phenyl]imino}methyl]benzoate](/img/structure/B12522242.png)
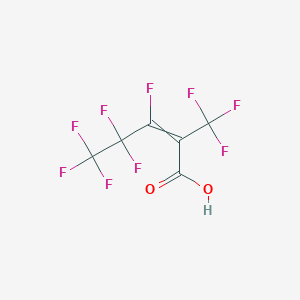
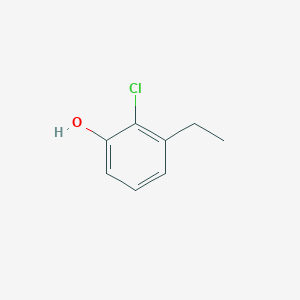
![2-((2,3-Dihydrobenzo[b][1,4]dioxine)-6-sulfonamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B12522257.png)
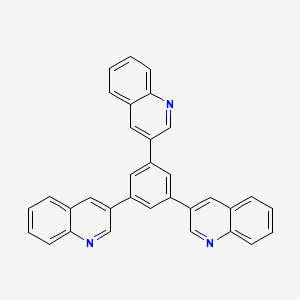
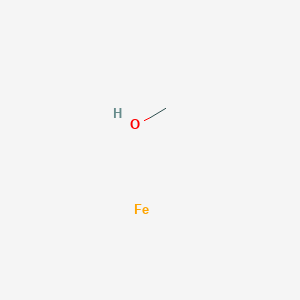
![Benzamide, 4-bromo-N-[5-(1,1-dimethylethyl)-1H-pyrazol-3-yl]-](/img/structure/B12522275.png)
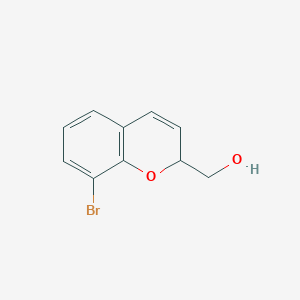
![4-Thiazolidinone, 5-(methylamino)-3-[3-(trifluoromethyl)phenyl]-](/img/structure/B12522295.png)
